3-[(4-chlorophenyl)methyl]-6-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No.: 1040653-07-3
Cat. No.: VC7869840
Molecular Formula: C22H18ClN7O4
Molecular Weight: 479.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040653-07-3 |
|---|---|
| Molecular Formula | C22H18ClN7O4 |
| Molecular Weight | 479.9 g/mol |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]-6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C22H18ClN7O4/c1-32-16-7-14(8-17(9-16)33-2)20-25-18(34-27-20)11-29-12-24-21-19(22(29)31)26-28-30(21)10-13-3-5-15(23)6-4-13/h3-9,12H,10-11H2,1-2H3 |
| Standard InChI Key | ZRVRFSLFZZCKJK-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl)OC |
| Canonical SMILES | COC1=CC(=CC(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
| Property | Value |
|---|---|
| CAS No. | 1040653-07-3 |
| Molecular Formula | C₂₂H₁₈ClN₇O₄ |
| Molecular Weight | 479.9 g/mol |
| IUPAC Name | 3-[(4-Chlorophenyl)methyl]-6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
| SMILES | COC1=CC(=CC(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl)OC |
The compound integrates three pharmacophoric motifs:
-
Triazolo[4,5-d]pyrimidine core: Known for kinase and enzyme inhibition (e.g., LSD1, EGFR) .
-
4-Chlorophenylmethyl group: Enhances lipophilicity and membrane permeability.
-
3,5-Dimethoxyphenyl-oxadiazole: Imparts electron-withdrawing properties and metabolic stability .
Synthesis and Analytical Characterization
Synthetic Pathway
The synthesis involves multi-step heterocyclic chemistry:
-
Formation of triazolo[4,5-d]pyrimidine: Cyclocondensation of 4-chlorophenylmethylamine with pyrimidine precursors .
-
Oxadiazole ring construction: Reaction of 3,5-dimethoxyphenyl hydrazide with cyanogen bromide, followed by cyclization .
-
Coupling reactions: Alkylation or nucleophilic substitution to link substituents .
Analytical Data
| Technique | Key Observations |
|---|---|
| ¹H/¹³C NMR | Confirmed substitution patterns (e.g., methoxy, chlorophenyl signals). |
| HPLC | Purity >95% (C18 column, acetonitrile/water gradient). |
| Mass Spectrometry | [M+H]⁺ peak at m/z 480.9, matching molecular weight. |
Pharmacological Activity
Antimicrobial Activity
Triazole-oxadiazole hybrids demonstrate broad-spectrum activity:
| Microbial Target | MIC Range (μg/mL) | Source |
|---|---|---|
| Escherichia coli | 4.8–5.1 | |
| Staphylococcus aureus | 4.0–6.7 | |
| Candida albicans | 1.5–5.0 |
Drug-Likeness and ADMET Profile
Lipinski’s Rule Compliance
| Parameter | Value | Rule Threshold |
|---|---|---|
| Molecular Weight | 479.9 | ≤500 |
| Calculated logP | ~3.2 (ChemAxon) | ≤5 |
| H-Bond Donors | 1 | ≤5 |
| H-Bond Acceptors | 8 | ≤10 |
Metabolic Stability
-
Microsomal Stability: Triazolopyrimidines exhibit moderate stability in human liver microsomes (t₁/₂ = 30–60 min) .
-
CYP450 Interactions: Low inhibition risk (IC₅₀ >10 μM for CYP3A4/2D6) .
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume